(5-amino-2H-tetrazol-2-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-amino-2H-tetrazol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of diethylenetriamine with TEOF and sodium azide in acetic acid, resulting in the formation of 1-(5-amino-3-azapentyl)tetrazole dihydrochloride . Another method involves microwave-assisted reactions of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (5-amino-2H-tetrazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium azide, molecular iodine, and dicyandiamide. Reaction conditions often involve the use of acetic acid as a solvent and microwave-assisted heating to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include tetrazole derivatives, which have significant applications in various fields of research .
Scientific Research Applications
(5-amino-2H-tetrazol-2-yl)acetic acid has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of tetrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, it is used in proteomics research to study protein interactions and functions . In medicine, tetrazole derivatives have been investigated for their potential as antimicrobial and anticancer agents . In industry, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (5-amino-2H-tetrazol-2-yl)acetic acid involves its interaction with molecular targets and pathways in biological systems. The compound can form stable complexes with metal ions, which can influence various biochemical processes . Additionally, tetrazole derivatives have been shown to inhibit specific enzymes and proteins, leading to their potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (5-amino-2H-tetrazol-2-yl)acetic acid include other tetrazole derivatives such as 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and 1-(5-amino-3-azapentyl)tetrazole .
Uniqueness: What sets this compound apart from other similar compounds is its unique structure, which allows it to form stable complexes with metal ions and exhibit diverse chemical reactivity. This makes it a valuable compound for various scientific research applications .
Biological Activity
(5-Amino-2H-tetrazol-2-yl)acetic acid, with the molecular formula C3H5N5O2 and CAS number 21743-72-6, is a compound of significant interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and interaction with biological targets.
The compound's mechanism of action is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. The inhibition of this receptor can lead to reduced tumor proliferation and metastasis .
Research Findings
- Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported IC50 values of 6.43 µM against HT-29 colon cancer cells and 9.83 µM against PC-3 prostate cancer cells, comparable to the reference drug Doxorubicin .
- In Vivo Studies : In vivo experiments using the Ehrlich ascites carcinoma (EAC) model revealed that treatment with this compound resulted in a mean survival time (MST) increase of 32.4 days and a percentage increase in life span (%ILS) of 75.13% . These results underscore the compound's potential as an anticancer agent.
- Toxicity Profiles : Preliminary assessments of toxicity indicate that this compound exhibits irritant properties, necessitating caution during handling and application in therapeutic contexts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure | IC50 (µM) | Mechanism of Action |
---|---|---|---|
(5-Amino-1H-tetrazole) | Structure | Varies | Inhibits various kinases |
(5-Thien-2-yl)-tetrazol-2-acetic acid | Structure | Varies | Angiogenesis inhibition |
(5-Nitroaminotetrazole) | Structure | Varies | Potential energetic material |
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including derivatives based on tetrazole structures, highlighted the anticancer efficacy of compounds similar to this compound. The study utilized molecular docking techniques to predict interactions with VEGFR-2 and confirmed significant antiproliferative activities through both in vitro and in vivo assays .
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins. These studies suggest that the compound could serve as a scaffold for developing new anticancer agents targeting VEGFR pathways .
Properties
IUPAC Name |
2-(5-aminotetrazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-3-5-7-8(6-3)1-2(9)10/h1H2,(H2,4,6)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEADUMUDFLTHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1N=C(N=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-72-6 |
Source
|
Record name | 2-(5-amino-2H-1,2,3,4-tetrazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.